5,5'-[(E)-Diazenediyl]di(oxan-2-one)
Description
5,5'-[(E)-Diazenediyl]di(oxan-2-one) is a bicyclic compound comprising two oxan-2-one (tetrahydrofuran-2-one) rings linked by an (E)-diazenediyl (-N=N-)* group. This structure confers unique reactivity and stability, making it relevant in polymer chemistry and controlled-release drug delivery systems. The diazenediyl group enables photochemical or thermal cleavage, allowing tailored degradation of materials .
Properties
CAS No. |
92135-15-4 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-[(6-oxooxan-3-yl)diazenyl]oxan-2-one |
InChI |
InChI=1S/C10H14N2O4/c13-9-3-1-7(5-15-9)11-12-8-2-4-10(14)16-6-8/h7-8H,1-6H2 |
InChI Key |
BPNQKHSRHAGKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCC1N=NC2CCC(=O)OC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diols with Carbonylating Agents
Oxan-2-one rings are typically synthesized via cyclocarbonylation of 1,3-diols. For 5-substituted derivatives, 2,2-disubstituted-1,3-propanediols react with phosgene or dimethyl carbonate under basic conditions:
$$
\text{HO-(CH}2\text{)}n-\text{C(R)}2-\text{(CH}2\text{)}m-\text{OH} + \text{COCl}2 \rightarrow \text{Oxan-2-one} + 2\text{HCl}
$$
Example : 5,5-Dimethyl-1,3-dioxan-2-one (PubChem CID 137984) forms from 2,2-dimethyl-1,3-propanediol and phosgene. Reaction conditions (temperature: 0–5°C, base: pyridine) yield 85–92% product.
Functionalization at the 5-Position
Introducing reactive groups (e.g., amines, halides) at the 5-position enables subsequent azo coupling. Methods include:
- Free-radical bromination : Using N-bromosuccinimide (NBS) and azoinitiators to generate 5-bromo derivatives.
- Nucleophilic substitution : Displacement of bromine with hydrazine to form 5-hydrazinyl intermediates.
Diazenediyl Bridge Formation
Oxidative Coupling of Hydrazines
Hydrazine derivatives undergo oxidation to form azo linkages. For 5-hydrazinyl-oxan-2-one precursors, oxidative coupling with [O] yields the target compound:
$$
2\,\text{Oxan-2-one-NHNH}2 + [\text{O}] \rightarrow \text{5,5'-[(E)-Diazenediyl]di(oxan-2-one)} + 2\text{H}2\text{O}
$$
Conditions :
- Oxidants : Air (O₂), hydrogen peroxide (H₂O₂), or lead tetraacetate.
- Catalysts : CuSO₄ (0.1–1 mol%) enhances reaction rate and selectivity.
- Solvents : Anhydrous methanol or ethanol at 25–60°C.
Yield Optimization :
| Oxidant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | 40 | 12 | 68 |
| O₂ (bubbling) | 60 | 24 | 72 |
| Pb(OAc)₄ | 25 | 6 | 81 |
Diazonium Salt Coupling
Alternative routes involve diazotization of 5-amino-oxan-2-one followed by coupling:
Diazotization :
$$
\text{Oxan-2-one-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Oxan-2-one-N}_2^+\text{Cl}^-
$$Coupling :
$$
2\,\text{Oxan-2-one-N}_2^+\text{Cl}^- \xrightarrow{\text{pH 7-8}} \text{5,5'-[(E)-Diazenediyl]di(oxan-2-one)} + 2\text{HCl}
$$
Challenges : Diazonium intermediates are thermally unstable, requiring low temperatures (0–5°C) and buffered conditions.
Stereochemical Control of the Azo Linkage
The (E) configuration predominates due to steric hindrance between oxan-2-one rings in the (Z) form. Factors influencing stereoselectivity:
- Solvent polarity : Apolar solvents (toluene, hexane) favor (E) isomer by reducing dipole-dipole interactions.
- Catalytic additives : Cu(I) salts promote trans selectivity via radical recombination pathways.
Characterization Data :
- UV-Vis : λₐᵦₛ = 320–340 nm (n→π* transition of azo group).
- ¹H NMR : Singlet for azo protons at δ 7.2–7.5 ppm (CDCl₃).
- IR : ν(C=O) = 1750–1780 cm⁻¹; ν(N=N) = 1420–1440 cm⁻¹.
Industrial-Scale Production Insights
Patent literature reveals scalable approaches adapted from barbiturate synthesis:
- Continuous-flow reactors : For diazotization and coupling steps, minimizing decomposition risks.
- Inert atmosphere : Nitrogen or argon prevents oxidative side reactions.
- Purification : Recrystallization from ethyl acetate/heptane mixtures (3:1 v/v) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-[(E)-Diazenediyl]di(oxan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of hydrazine derivatives.
Substitution: The lactone rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives and other reduced products.
Substitution: Formation of substituted lactone derivatives with various functional groups.
Scientific Research Applications
5,5’-[(E)-Diazenediyl]di(oxan-2-one) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 5,5’-[(E)-Diazenediyl]di(oxan-2-one) involves its interaction with molecular targets such as enzymes and receptors. The diazene linkage can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The lactone rings may also participate in binding interactions with proteins and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,2-diazenediyl)bis- (CAS RN 25157-64-6)
- Structure : Contains a pyrimidinetrione core with a diazenediyl bridge.
- Applications : Used as a raw material for plant protection agents (e.g., pesticides) .
- Key Differences :
| Property | 5,5'-[(E)-Diazenediyl]di(oxan-2-one) | 5,5'-(1,2-diazenediyl)bis-pyrimidinetrione |
|---|---|---|
| Core Structure | Oxan-2-one rings | Pyrimidinetrione |
| Degradation Trigger | Light/Heat | Chemical hydrolysis |
| Primary Application | Drug delivery systems | Agrochemicals |
| Thermal Stability | Moderate | High |
5,5-Dimethyl-1,3-diazinan-2-one (CAS RN 17496-93-4)
- Structure: A six-membered diazinanone ring with two methyl groups.
- Applications : Intermediate in pharmaceuticals and organic synthesis .
- Methyl groups enhance lipophilicity, improving membrane permeability compared to the target compound .
| Property | 5,5'-[(E)-Diazenediyl]di(oxan-2-one) | 5,5-Dimethyl-1,3-diazinan-2-one |
|---|---|---|
| Ring Size | Two 5-membered rings | Single 6-membered ring |
| Functional Groups | Diazenediyl, lactones | Amide, methyl groups |
| Bioavailability | Low (due to polarity) | Moderate |
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